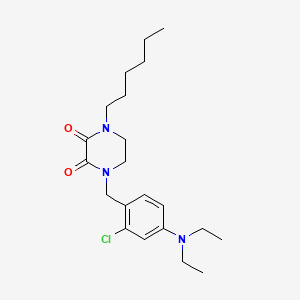![molecular formula C9H22N2O2 B14451831 1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) CAS No. 75378-84-6](/img/structure/B14451831.png)
1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) is a chemical compound with the molecular formula C₉H₂₂N₂O₂. It is also known by other names such as diisobutoxymethane and diisobutyloxymethane . This compound is characterized by the presence of two amine groups attached to a central methylene bridge, which is further connected to two isobutyl groups through oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) typically involves the reaction of isobutylamine with formaldehyde. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methane, diisobutoxy-
- Diisobutyloxymethane
- Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-]
- Methane, diisobutyloxy
Uniqueness
1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
75378-84-6 |
|---|---|
Molekularformel |
C9H22N2O2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-[(2-amino-2-methylpropoxy)methoxy]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H22N2O2/c1-8(2,10)5-12-7-13-6-9(3,4)11/h5-7,10-11H2,1-4H3 |
InChI-Schlüssel |
HZXCCUQHJJOFRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCOCC(C)(C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


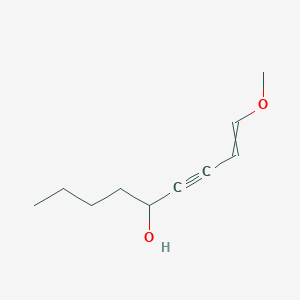
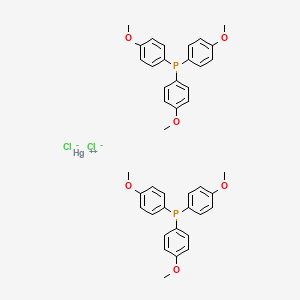
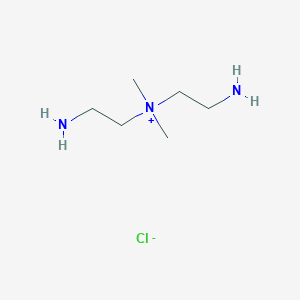

![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
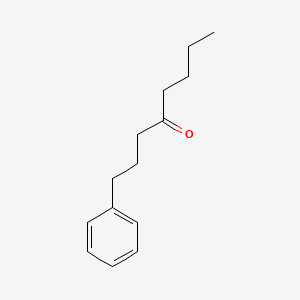
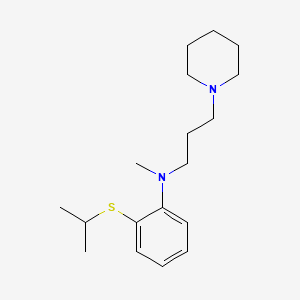
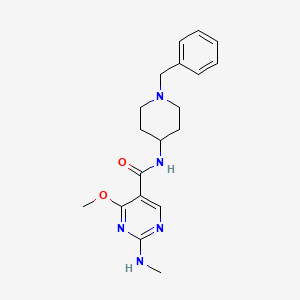

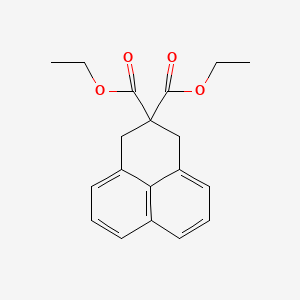
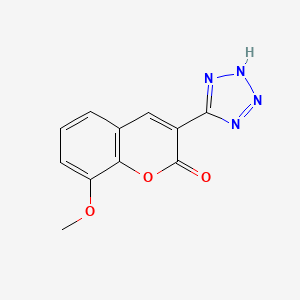
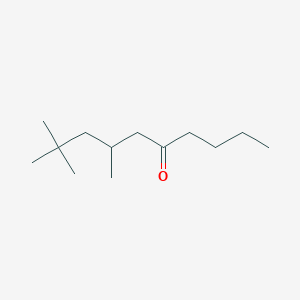
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
